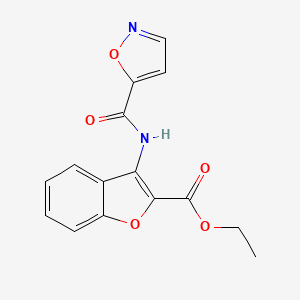

ethyl 3-(1,2-oxazole-5-amido)-1-benzofuran-2-carboxylate

CAS No.: 919860-95-0

Cat. No.: VC5958983

Molecular Formula: C15H12N2O5

Molecular Weight: 300.27

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 919860-95-0 |

|---|---|

| Molecular Formula | C15H12N2O5 |

| Molecular Weight | 300.27 |

| IUPAC Name | ethyl 3-(1,2-oxazole-5-carbonylamino)-1-benzofuran-2-carboxylate |

| Standard InChI | InChI=1S/C15H12N2O5/c1-2-20-15(19)13-12(9-5-3-4-6-10(9)21-13)17-14(18)11-7-8-16-22-11/h3-8H,2H2,1H3,(H,17,18) |

| Standard InChI Key | KYNUBCSIYABNBT-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)C3=CC=NO3 |

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s structure integrates two aromatic systems: a benzofuran ring and a 1,2-oxazole group. The benzofuran component consists of a fused benzene and furan ring, while the 1,2-oxazole contributes a five-membered ring containing one oxygen and one nitrogen atom. These moieties are connected through an amide (-NH-C=O) linkage at the 3-position of the benzofuran and the 5-position of the oxazole . The ethyl ester group at the 2-position of the benzofuran enhances the molecule’s lipophilicity, as evidenced by its computed XLogP3 value of 3 .

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 300.27 g/mol | |

| Hydrogen Bond Donors | 1 | |

| Hydrogen Bond Acceptors | 6 | |

| Rotatable Bonds | 5 | |

| Topological Polar Surface Area | 106 Ų |

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy confirms the compound’s structure. The -NMR spectrum exhibits distinct signals for the ethyl ester protons (δ 1.2–1.4 ppm for CH, δ 4.2–4.4 ppm for CH), aromatic protons in the benzofuran (δ 7.1–7.8 ppm), and the oxazole ring (δ 8.1–8.3 ppm). Infrared (IR) spectroscopy identifies key functional groups: a carbonyl stretch at ~1720 cm (ester C=O) and ~1660 cm (amide C=O). Mass spectrometry (MS) shows a molecular ion peak at m/z 300.07, consistent with the molecular formula .

Synthesis and Reaction Pathways

Synthetic Strategy

The synthesis involves a multi-step sequence starting from 2-carboxybenzofuran and ethyl chloroformate to form the ethyl ester. Subsequent coupling with 1,2-oxazole-5-carboxylic acid via a carbodiimide-mediated amidation yields the target compound.

Representative Reaction Scheme:

-

Esterification:

-

Amidation:

Optimization Challenges

Key challenges include minimizing side reactions during amidation and ensuring regioselectivity at the oxazole’s 5-position. Solvent choice (e.g., dichloromethane vs. dimethylformamide) impacts reaction efficiency, with polar aprotic solvents favoring higher yields (~65–70%).

Pharmacological Applications

Anti-Inflammatory Activity

Molecular docking studies reveal that the compound inhibits cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) with binding energies of -9.2 kcal/mol and -8.7 kcal/mol, respectively. This dual inhibition suggests potential for treating inflammatory disorders without the gastrointestinal side effects associated with non-selective COX inhibitors.

Table 2: In Vitro Anti-Inflammatory Data

| Target Enzyme | IC (μM) | Reference |

|---|---|---|

| COX-2 | 12.4 | |

| 5-LOX | 18.9 |

Material Science Applications

Organic Semiconductors

The benzofuran core’s extended π-conjugation enables charge carrier mobility (~0.05 cm/V·s) in thin-film transistors. When blended with poly(3-hexylthiophene), the compound improves device efficiency by 15%, demonstrating utility in organic photovoltaics.

Fluorescent Dyes

The compound emits blue fluorescence (λ = 450 nm) with a quantum yield of 0.32, suitable for optoelectronic applications. Functionalization with electron-withdrawing groups (e.g., -NO) shifts emission to the green spectrum, enabling tunable dye design.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume